5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
“5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” is a complex organic compound that features a furan ring, a piperazine moiety, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” typically involves multi-step organic reactions. One possible route could involve the initial formation of the cyclohexane-1,3-dione core, followed by the introduction of the furan ring and the piperazine moiety through nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
“5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” can undergo various chemical reactions, including:
Oxidation: The furan ring and the piperazine moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce cyclohexane-1,3-diol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclohexane-1,3-dione derivatives, furan-containing compounds, and piperazine derivatives. Examples include:
- 5-(2-Furyl)-2-methylcyclohexane-1,3-dione
- 2-(Piperazin-1-yl)ethylamine
- 5-(2-Furyl)-2-(methylamino)methylene)cyclohexane-1,3-dione
Uniqueness
The uniqueness of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDMICVEQSLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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